N-(2,5-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(2,5-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide: is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one moiety linked to a 2,5-dimethylphenyl group through a sulfanyl-acetamide linkage
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-6-7-12(2)13(9-11)18-15(22)10-24-16-19-14-5-3-4-8-21(14)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUASZAWLWIAJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core:
Introduction of the Sulfanyl Group:
Attachment of the 2,5-Dimethylphenyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins, leading to downstream effects.
Comparison with Similar Compounds
Cetylpyridinium Chloride:
Domiphen Bromide:
Uniqueness:
Biological Activity
N-(2,5-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for future research.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2S |
| Molecular Weight | 354.43 g/mol |
| Purity | ≥95% |
| LogP | 3.6944 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
This compound features a pyrido-triazine moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of the 2,5-dimethylphenyl scaffold exhibit promising antimicrobial properties against a range of pathogens. Notably, compounds with this structure have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungal strains.
- Gram-positive Bacteria : The compound has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). For instance, compounds structurally related to this compound have shown minimum inhibitory concentrations (MIC) as low as 2 µg/mL against these pathogens .
- Fungal Pathogens : The compound also exhibits antifungal activity against resistant Candida species. In vitro studies have reported that certain derivatives display superior activity compared to traditional antifungals like fluconazole .
Anticancer Activity
The compound's anticancer potential has been explored in various studies. For example:
- Cell Line Studies : In vitro tests using A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations. The structure-activity relationship (SAR) analysis suggests that modifications to the triazine ring can enhance cytotoxic effects .
Case Studies
- Synthesis and Characterization : A study published in 2023 detailed the synthesis of this compound along with its biological evaluation. The authors noted that the introduction of a sulfanyl group significantly increased antimicrobial potency .
- Mechanistic Insights : Another study investigated the mechanism of action of related compounds. It was found that these compounds inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity .
Future Directions
The promising biological activities of this compound suggest potential applications in drug development. Future research could focus on:
- In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy.
- Structural Modifications : Exploring various substitutions on the pyrido-triazine core to optimize activity and reduce toxicity.
Q & A
Q. What are the critical steps in synthesizing N-(2,5-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide?
The synthesis involves a multi-step process:
Core Formation : Construct the pyrido[1,2-a][1,3,5]triazin-4-one core via cyclization reactions, often using reagents like ammonium persulfate or palladium catalysts under reflux conditions .
Functionalization : Introduce the sulfanylacetamide moiety via nucleophilic substitution or thiol-ene reactions, requiring anhydrous solvents (e.g., DMF or DMSO) and controlled temperatures (60–80°C) .
Substituent Addition : Attach the 2,5-dimethylphenyl group using coupling agents like EDCI/HOBt in dichloromethane .
Key Considerations : Optimize solvent polarity and catalyst loading to minimize by-products .
Q. How is the structural integrity of this compound validated after synthesis?
Methodological validation includes:
- NMR Spectroscopy : Confirm substituent positions via proton integration and coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for pyridotriazine) .
- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z ~425) .
- X-ray Crystallography (if crystals form): Resolve 3D conformation and hydrogen-bonding networks .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity with malachite green reagent) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
- Binding Affinity : Perform surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during sulfanyl group incorporation?
A factorial design of experiments (DoE) is recommended:
- Variables : Solvent (DMF vs. THF), temperature (50–90°C), and catalyst (e.g., NaH vs. K2CO3) .
- Response Surface Analysis : Use software (e.g., JMP) to model interactions and identify optimal conditions. For example, DMF at 70°C with K2CO3 increased yields by 22% in analogous compounds .
Table 1 : Example Optimization Results for Sulfanylation
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 70°C, K2CO3 | 78 | 97 |
| THF, 60°C, NaH | 65 | 92 |
Q. How can conflicting bioactivity data across similar analogs be resolved?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a library of analogs (e.g., methyl vs. chloro groups on phenyl rings). For example, 2,5-dimethyl substitution enhances kinase inhibition by 1.5-fold versus 3,5-dimethyl derivatives .
- Molecular Dynamics Simulations : Model ligand-protein interactions to identify steric or electronic mismatches (e.g., docking into ATP-binding pockets using AutoDock Vina) .
Q. What strategies mitigate spectral data contradictions (e.g., overlapping NMR peaks)?
- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly in aromatic regions .
- Isotopic Labeling : Introduce deuterated solvents or 13C-labeled intermediates to track specific moieties .
- Hybrid Characterization : Combine NMR with IR spectroscopy (e.g., confirm carbonyl stretches at ~1680 cm⁻¹) .
Q. How can researchers design analogs with improved pharmacokinetic properties?
- Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or methylene moieties to enhance metabolic stability .
- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce hydrophobicity, guided by computational tools like MarvinSketch .
- In Silico ADMET Prediction : Use platforms like SwissADME to predict absorption and toxicity pre-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
